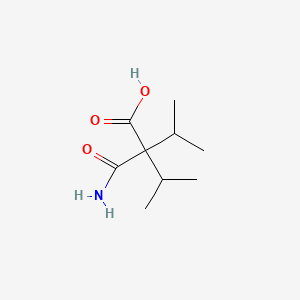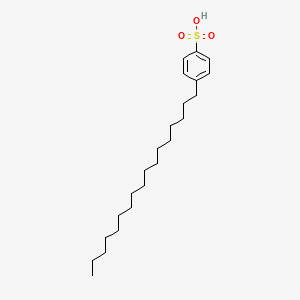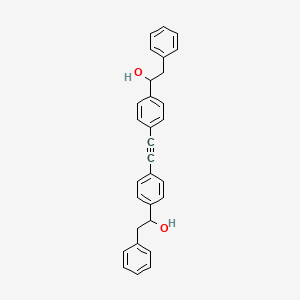![molecular formula CH2CoO4 B13779391 Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is a coordination compound that features cobalt as the central metal ion. This compound is known for its unique structural properties and its ability to form stable complexes. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen typically involves the reaction of cobalt salts with carbonate and hydroxide ions under controlled conditions. One common method involves dissolving cobalt(II) salts in water, followed by the addition of sodium carbonate and sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the formation of the complex. The hydrothermal method is advantageous as it allows for the production of high-purity compounds with well-defined structures.
Analyse Des Réactions Chimiques
Types of Reactions
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen gas.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution reactions may involve the use of various ligands such as ammonia or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) or cobalt(I) species.
Applications De Recherche Scientifique
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including catalysts for industrial processes and components for electronic devices.
Mécanisme D'action
The mechanism by which Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen exerts its effects involves the interaction of the cobalt center with various substrates. The cobalt ion can undergo redox reactions, facilitating the transfer of electrons and promoting catalytic activity. The carbonate and hydroxide ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(III) chloride: Another cobalt complex with different ligands, often used in similar catalytic applications.
Cobalt(II) sulfate: A simpler cobalt salt used in various industrial processes.
Cobalt(III) acetylacetonate: A coordination compound with acetylacetonate ligands, used in organic synthesis and catalysis.
Uniqueness
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is unique due to its specific ligand environment, which provides enhanced stability and reactivity compared to other cobalt complexes. The presence of carbonate and hydroxide ligands allows for unique interactions with substrates, making it particularly useful in catalytic and biological applications.
Propriétés
Formule moléculaire |
CH2CoO4 |
|---|---|
Poids moléculaire |
136.96 g/mol |
Nom IUPAC |
cobalt(2+);hydron;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
Clé InChI |
JLAIPADPFFTYLP-UHFFFAOYSA-L |
SMILES canonique |
[H+].C(=O)([O-])[O-].[OH-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)







![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)

![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)

